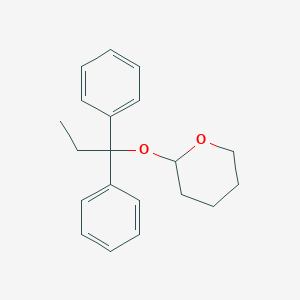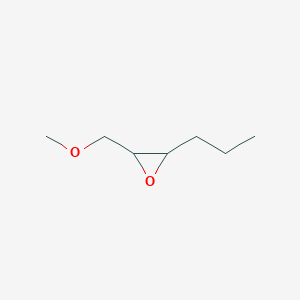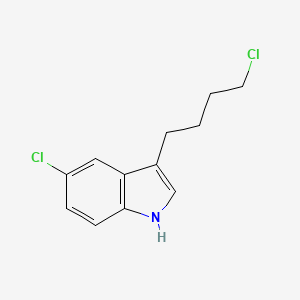
5-chloro-3-(4-chlorobutyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-(4-chlorobutyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The compound’s structure consists of an indole core with a 5-chloro substituent and a 4-chlorobutyl side chain at the third position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-chlorobutyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is commercially available or can be synthesized from aniline and ethylene glycol.
Chlorination: The indole is chlorinated at the fifth position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is then alkylated at the third position with 4-chlorobutyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of indole are chlorinated using industrial chlorinating agents.
Continuous Alkylation: The chlorinated indole is continuously fed into a reactor where it undergoes alkylation with 4-chlorobutyl bromide under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
5-chloro-3-(4-chlorobutyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 3-(4-chlorobutyl)-1H-indole.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: 3-(4-chlorobutyl)-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
科学研究应用
5-chloro-3-(4-chlorobutyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-chloro-3-(4-chlorobutyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or other cellular processes.
相似化合物的比较
Similar Compounds
5-chloro-1H-indole: Lacks the 4-chlorobutyl side chain.
3-(4-chlorobutyl)-1H-indole: Lacks the chlorine substituent at the fifth position.
5-bromo-3-(4-chlorobutyl)-1H-indole: Has a bromine substituent instead of chlorine at the fifth position.
Uniqueness
5-chloro-3-(4-chlorobutyl)-1H-indole is unique due to the presence of both chlorine substituents at the fifth position and the 4-chlorobutyl side chain at the third position. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
属性
分子式 |
C12H13Cl2N |
|---|---|
分子量 |
242.14 g/mol |
IUPAC 名称 |
5-chloro-3-(4-chlorobutyl)-1H-indole |
InChI |
InChI=1S/C12H13Cl2N/c13-6-2-1-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,1-3,6H2 |
InChI 键 |
SRTPSDCZLBCSCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
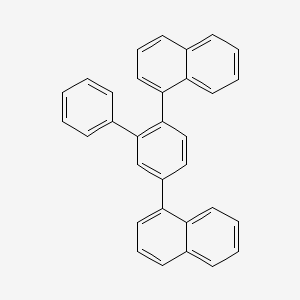
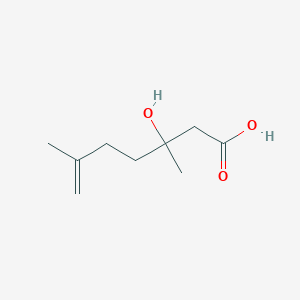
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)
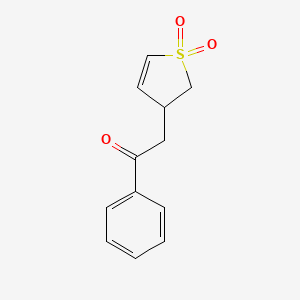
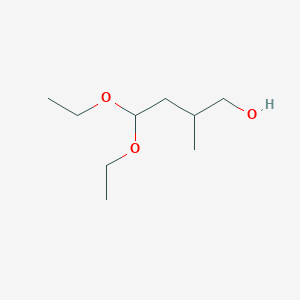

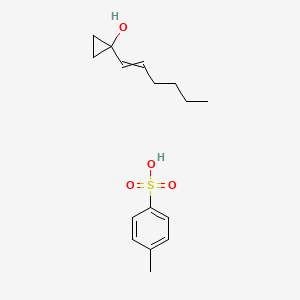
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
